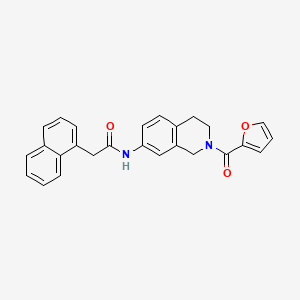

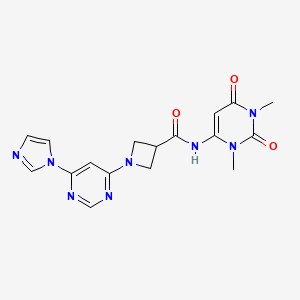

![molecular formula C11H15ClFN B2688567 N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride CAS No. 2366994-30-9](/img/structure/B2688567.png)

N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride” is a chemical compound with the CAS Number: 2366991-75-3 . Its IUPAC name is ®-N- (1- (4-fluorophenyl)ethyl)cyclopropanamine hydrochloride . The molecular weight of this compound is 215.7 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14FN.ClH/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H/t8-;/m1./s1 . This code provides a specific representation of the molecular structure.Wissenschaftliche Forschungsanwendungen

Neurokinin-1 Receptor Antagonism

N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride demonstrates high affinity and oral activity as a neurokinin-1 (h-NK1) receptor antagonist. It has been found effective in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, showcasing its potential in modulating neurokinin-1 receptor activities with significant implications for treating related disorders (Harrison et al., 2001).

Antibacterial and Antifungal Activities

Research into amide derivatives of quinolone, involving cyclopropane structures similar to N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine, has shown notable antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity. This highlights the compound's potential utility in developing new antibacterial and antifungal agents (Patel, Patel, & Chauhan, 2007).

Stereoselective Synthesis

The compound's structure facilitates the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, an important process in creating molecules with specific stereochemistry. This is crucial for the development of drugs where the stereochemistry can significantly affect the drug's efficacy and safety (Shibue & Fukuda, 2014).

Enzyme Inhibition for Disease Treatment

Bromophenol derivatives with cyclopropyl moiety, related to N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine, have been shown to effectively inhibit cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase (AChE) enzymes. These findings suggest potential applications in treating diseases such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders (Boztaş et al., 2019).

Antiviral and Antimicrobial Activity

The synthesis and evaluation of fluorinated cyclopropanoid nucleosides demonstrate potential antiviral activity, particularly against HSV-1 and HSV-2. Additionally, adenine derivatives showed low affinity to adenosine receptors, suggesting a nuanced approach to designing antiviral drugs with minimized side effects (Rosen et al., 2004).

Safety and Hazards

This compound has several hazard statements associated with it. It is harmful in contact with skin (H312), harmful if inhaled (H332), may cause respiratory irritation (H335), harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection and face protection .

Eigenschaften

IUPAC Name |

N-[1-(4-fluorophenyl)ethyl]cyclopropanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVMIUHPICOBDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NC2CC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2688487.png)

![N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide](/img/structure/B2688489.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2688495.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2688498.png)

![N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2688499.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide](/img/structure/B2688501.png)